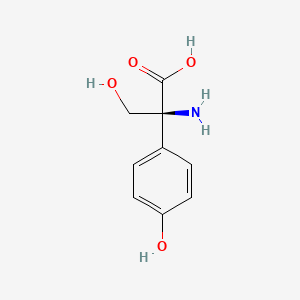
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid, also known as L-Tyrosine, is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. This compound is also involved in the production of melanin, the pigment responsible for the color of skin and hair.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid can be achieved through various methods. One common approach involves the hydroxylation of phenylalanine using phenylalanine hydroxylase. This enzyme catalyzes the conversion of phenylalanine to tyrosine in the presence of oxygen and tetrahydrobiopterin as a cofactor.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce tyrosine. The fermentation process is optimized to maximize yield and purity, followed by downstream processing to isolate and purify the compound.
化学反应分析
Types of Reactions
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: Tyrosine can be oxidized to form dopaquinone, an intermediate in melanin biosynthesis.
Reduction: Reduction of tyrosine can lead to the formation of tyramine, a biogenic amine.
Substitution: Tyrosine can undergo electrophilic substitution reactions, particularly at the para position of the phenol ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular oxygen in the presence of tyrosinase.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Dopaquinone, leading to melanin.
Reduction: Tyramine.
Substitution: Halogenated tyrosine derivatives.
科学研究应用
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its role in protein synthesis and enzyme activity.
Medicine: Investigated for its potential in treating conditions such as depression, Parkinson’s disease, and phenylketonuria.
Industry: Used in the production of dietary supplements and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid involves its conversion to neurotransmitters. Tyrosine is hydroxylated to form L-DOPA, which is then decarboxylated to produce dopamine. Dopamine can be further converted to norepinephrine and epinephrine. These neurotransmitters play key roles in regulating mood, cognition, and the body’s response to stress.
相似化合物的比较
Similar Compounds
Phenylalanine: A precursor to tyrosine, sharing a similar structure but lacking the hydroxyl group on the phenol ring.
Tryptophan: Another aromatic amino acid, serving as a precursor to serotonin and melatonin.
DOPA: An intermediate in the biosynthesis of dopamine from tyrosine.
Uniqueness
(2S)-2-Amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid is unique due to its dual role as a precursor to both neurotransmitters and melanin. This dual functionality makes it a critical compound in both neurological and dermatological research.
属性
分子式 |
C9H11NO4 |
|---|---|
分子量 |
197.19 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-hydroxy-2-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO4/c10-9(5-11,8(13)14)6-1-3-7(12)4-2-6/h1-4,11-12H,5,10H2,(H,13,14)/t9-/m1/s1 |
InChI 键 |
MRCCHJGQBLNMFU-SECBINFHSA-N |
手性 SMILES |
C1=CC(=CC=C1[C@](CO)(C(=O)O)N)O |
规范 SMILES |
C1=CC(=CC=C1C(CO)(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)
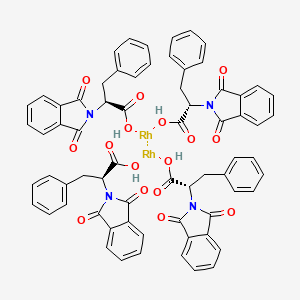

![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)

![ethyl 1-[2-(4-aminophenyl)ethyl]-2,2,6,6-tetradeuterio-4-phenylpiperidine-4-carboxylate](/img/structure/B13439087.png)
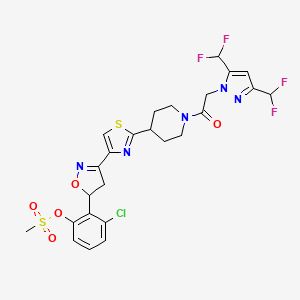


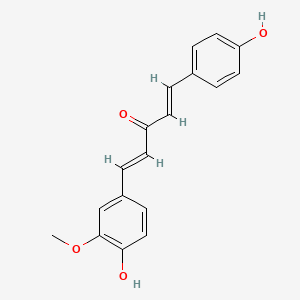
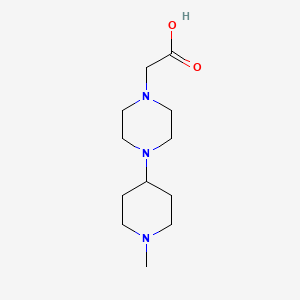
![(2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanamine](/img/structure/B13439112.png)

![octyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-tris(3-aminopropanoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;trihydrochloride](/img/structure/B13439125.png)
